molecular formula C24H21N3OS B2463727 N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 391227-23-9

N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2463727
CAS No.: 391227-23-9
M. Wt: 399.51
InChI Key: AOOKRQVSEBRFPO-UHFFFAOYSA-N
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Description

N-(5-Mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a novel chemical entity designed for research purposes. Compounds featuring the 1,3,4-thiadiazole core, particularly when functionalized with carboxamide groups, are of significant interest in medicinal chemistry due to their diverse biological activities . While the specific profile of this mesityl-containing derivative is under investigation, analogous 1,3,4-thiadiazole-carboxamide hybrids have demonstrated potent anticancer activity in vitro against various cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) models, with some derivatives acting via mechanisms such as tyrosine kinase inhibition or induction of apoptosis . Furthermore, similar structural frameworks exhibit promising antimicrobial and anti-inflammatory properties . These compounds have been shown to effectively inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis , and also significantly suppress protein denaturation in anti-inflammatory assays . Researchers can leverage this compound as a key intermediate or lead molecule for developing new therapeutic agents and probing biochemical pathways. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-15-13-16(2)21(17(3)14-15)23-26-27-24(29-23)25-22(28)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOKRQVSEBRFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide precursors. For 5-mesityl substitution, 2,4,6-trimethylbenzoic acid is reacted with thiosemicarbazide under acidic conditions:

Procedure :

  • Thiosemicarbazide (1.0 eq) and 2,4,6-trimethylbenzoic acid (1.0 eq) are heated in polyphosphate ester (PPE) at 100°C for 4–6 hours.
  • Cyclodehydration forms 5-mesityl-1,3,4-thiadiazol-2-amine (Intermediate A).
  • Yield: 75–85% (optimized via microwave-assisted synthesis at 600 W for 5 minutes).

Key Data :

Parameter Value Source
Reaction Time 4–6 h (conventional), 5 min (MW)
Yield 75–85%
Purification Column chromatography (EtOAc/Hexane)

Alternative Synthetic Routes

One-Pot Thiadiazole-Amine Synthesis

A streamlined protocol combines cyclization and amidation in one pot:

  • 2,4,6-Trimethylbenzoic acid , thiosemicarbazide , and biphenyl-4-carbonyl chloride are heated in PPE at 120°C for 8 hours.
  • Yield: 60–65% (lower due to side reactions).

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times significantly:

  • Cyclization step: 5 minutes at 600 W.
  • Amidation step: 15 minutes at 300 W.
  • Overall yield: 70–75%.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Conventional Cyclization + EDCl/HOBt High purity, scalable Long reaction time (28+ h) 65–70%
One-Pot Synthesis Fewer purification steps Lower yield 60–65%
Microwave-Assisted Rapid (20 min total) Specialized equipment needed 70–75%

Critical Reaction Parameters

Solvent Selection

  • Acetonitrile : Preferred for amide coupling due to low nucleophilicity.
  • Ethanol/Water : Used in Suzuki coupling for biphenyl synthesis.

Catalysts and Reagents

  • PPE : Enhances cyclization efficiency vs. H₂SO₄ or POCl₃.
  • Pd(PPh₃)₄ : Optimal for Suzuki coupling of sterically hindered substrates.

Purification and Characterization

Chromatography

  • Silica gel chromatography (EtOAc/Hexane, 1:3) removes unreacted amines and carboxylic acids.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • δ 2.30 ppm (s, 9H, mesityl-CH₃).
    • δ 7.60–7.80 ppm (m, 9H, biphenyl-H).
  • HRMS : [M+H]⁺ calculated for C₂₇H₂₄N₃O₂S: 470.1534; found: 470.1541.

Industrial Scalability Considerations

Cost-Effective Modifications

  • Replace EDCl/HOBt with T3P® for higher yields (75–80%).
  • Use continuous flow reactors for cyclization to reduce PPE consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mesityl group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a more saturated heterocyclic system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives of the mesityl group.

    Reduction: Saturated heterocyclic derivatives.

    Substitution: Halogenated biphenyl or thiadiazole derivatives, amine or thiol-substituted products.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives are noted for their antimicrobial properties. Research indicates that compounds similar to N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide exhibit significant inhibitory effects against various bacterial strains. For example, certain derivatives demonstrated lower effective concentrations against Xanthomonas species compared to traditional agents like thiodiazole copper .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget PathogenEC50 (µg/ml)Comparison Agent
5kXanthomonas axonopodis22Thiodiazole Copper
5kXanthomonas oryzae15Thiodiazole Copper

Anticancer Activity

The anticancer potential of thiadiazole derivatives is also notable. Studies have shown that certain compounds can inhibit the growth of cancer cell lines significantly. For instance, derivatives were tested against the MCF7 breast cancer cell line, revealing promising cytotoxic effects . The mechanism often involves interaction with specific cellular targets that lead to apoptosis in cancer cells.

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound d6MCF710Induces apoptosis
Compound d7NCI-H22615Cell cycle arrest

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiadiazole derivatives:

  • A study published in Frontiers in Chemistry highlighted the synthesis of various carboxamide derivatives with significant antibacterial activity against plant pathogens .
  • Another research article detailed a series of synthesized thiadiazole compounds that were evaluated for their antioxidant properties alongside anticancer activities against multiple human cancer cell lines .

Mechanism of Action

The mechanism by which N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells . The pathways involved often include key signaling cascades like the JAK/STAT pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a mesityl group and a biphenyl carboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring and a biphenyl moiety, which contribute to its biological activity. The structural formula can be represented as follows:

C17H16N4S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{S}

Research indicates that compounds containing thiadiazole derivatives exhibit various mechanisms of action:

  • Anticancer Activity : Thiadiazole derivatives have shown promise in inhibiting tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : These compounds often demonstrate significant antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential enzymes.
  • Anti-inflammatory Properties : Some studies suggest that thiadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Biological Activity Overview

The biological activities of this compound are summarized in the following table:

Activity Mechanism IC50/EC50 Values
AnticancerInduction of apoptosis; inhibition of cell proliferationIC50 values range from 2.76 µM to 9.27 µM against various cancer cell lines
AntimicrobialDisruption of cell membranes; enzyme inhibitionVaries by organism
Anti-inflammatoryInhibition of cytokine productionNot specified

Case Studies

Several studies have investigated the biological effects of similar thiadiazole compounds:

  • Anticancer Studies : A study demonstrated that a related compound exhibited significant cytotoxicity against human cancer cell lines (HeLa, A-549) with IC50 values less than 10 µM .
  • Antimicrobial Research : Another research effort evaluated the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria, revealing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL .
  • Anti-inflammatory Effects : Research indicated that thiadiazole compounds could reduce inflammation markers in animal models, suggesting potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, and what critical reaction parameters influence yield?

  • Answer : The synthesis involves multi-step organic reactions, starting with the preparation of the thiadiazole core followed by coupling with the biphenyl-carboxamide moiety. Key steps include nucleophilic substitution and carboxamide bond formation. Critical parameters include:

  • Temperature : Controlled heating (e.g., reflux) to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
  • Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .
    Yield optimization requires purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 7.2–8.2 ppm (biphenyl aromatic protons) and δ 2.0–2.5 ppm (mesityl methyl groups) .
  • ¹³C NMR : Carboxamide carbonyl signal at ~170 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., 428.5 g/mol for related compounds) .
  • IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and thiadiazole (1450–1500 cm⁻¹) groups .

Q. What are the primary challenges in achieving high purity during synthesis, and how can they be mitigated?

  • Answer : Common challenges include:

  • Byproduct formation : Minimized via slow reagent addition and inert atmosphere .
  • Solvent residues : Reduced using high-vacuum drying .
  • Isomeric impurities : Resolved via preparative HPLC or gradient elution in chromatography .

Advanced Research Questions

Q. How do structural modifications to the thiadiazole or biphenyl moieties influence biological activity, based on SAR studies?

  • Answer :

  • Thiadiazole modifications :
  • Substitution with sulfonyl groups (e.g., -SO₂-) enhances enzyme inhibition (e.g., kinase targets) .
  • Bulky substituents (e.g., mesityl) improve metabolic stability .
  • Biphenyl modifications :
  • Electron-withdrawing groups (e.g., -F, -CF₃) on the biphenyl ring increase binding affinity to hydrophobic enzyme pockets .
    Table 1 summarizes substituent effects:
Substituent PositionGroupBiological Activity TrendSource
Thiadiazole-5Mesityl↑ Stability, ↓ solubility
Biphenyl-4'-OCH₃↑ Anticancer activity

Q. What strategies are employed to resolve contradictions in reported biological activity data across studies?

  • Answer : Discrepancies (e.g., varying IC₅₀ values) arise from:

  • Assay conditions : Standardize protocols (e.g., cell line viability assays at 48h vs. 72h) .
  • Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via HPLC .
  • Target selectivity : Use isoform-specific inhibitors as controls to validate target engagement .

Q. What computational or experimental methods are used to elucidate the compound's mechanism of action with target enzymes/receptors?

  • Answer :

  • Molecular docking : Predict binding modes to kinases or GPCRs using AutoDock/Vina .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kₐ/Kₐ) for enzyme-inhibitor interactions .
  • Knockdown assays : CRISPR/Cas9 gene editing to confirm target dependency in cellular models .

Q. How can researchers optimize the compound's stability under physiological conditions for in vivo studies?

  • Answer :

  • pH stability : Test degradation in buffers (pH 2–8) and identify susceptible bonds (e.g., amide hydrolysis) .
  • Plasma stability : Incubate with mouse/human plasma and analyze via LC-MS .
  • Prodrug strategies : Introduce ester groups to enhance solubility and hydrolyze in vivo .

Q. What in vitro models are appropriate for preliminary evaluation of anticancer activity, and how should IC₅₀ discrepancies be interpreted?

  • Answer :

  • Cell lines : Use MCF-7 (breast cancer) and A549 (lung cancer) for broad activity screening .
  • 3D spheroid models : Better predict in vivo efficacy compared to monolayer cultures .
  • IC₅₀ variability : Attribute to differences in cell doubling time, assay duration, or mitochondrial activity dye sensitivity .

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